molecular formula C₂₈H₅₁NO₁₆ B1146778 Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside CAS No. 1268248-67-4

Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside

Cat. No. B1146778
M. Wt: 657.7
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside involves intricate glycosylation reactions and protective group strategies. For example, Shaban and Jeanloz (1971) described the synthesis of a trisaccharide useful as a reference compound for glycopeptides' structure determination and synthesis. The process involved acetylation, benzylidene formation, and condensation reactions to obtain a crystalline trisaccharide, further characterized by its undecaacetate form (Shaban & Jeanloz, 1971).

Molecular Structure Analysis

The molecular structure of glycosides, including those similar to the compound , is characterized by their glycosidic linkages, acetylamino groups, and the spatial arrangement of the sugar units. The structure is crucial for understanding the compound's reactivity and interaction with biological molecules. For instance, Zhang et al. (2020) investigated the structural properties of a related compound, methyl 2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)-β-D-mannopyranoside monohydrate, revealing insights into bond angles, torsion angles, and hydrogen bonding in N-acetyl side chains (Zhang et al., 2020).

Chemical Reactions and Properties

The chemical behavior of Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside is influenced by its functional groups and glycosidic linkages. Selective cleavage of glycosidic linkages, as demonstrated by Dmitrieve et al. (1973), using model compounds, showcases the methods for modifying such structures for further applications (Dmitrieve et al., 1973).

Physical Properties Analysis

The physical properties of glycosidic compounds, including solubility, melting points, and crystallinity, are essential for their handling and application in various scientific studies. However, specific details on these properties for the compound are scarce and would require experimental determination.

Chemical Properties Analysis

The chemical properties, such as reactivity towards glycosyltransferases, potential for acetylation or deacetylation, and susceptibility to hydrolysis, are crucial for understanding the compound's utility in biological contexts. For example, the synthesis and evaluation of new trisaccharide inhibitors, including analogs of the compound, for N-acetylglucosaminyltransferase-V by Lu et al. (1996), highlight the importance of understanding these properties for developing biochemical tools and therapeutics (Lu et al., 1996).

Scientific Research Applications

Synthesis of Complex Structures

The synthesis of complex glycosylation structures involving Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside has been a significant area of research. One study highlights the synthesis of a novel heptasaccharide structure using p-methoxybenzyl-assisted intramolecular aglycon delivery, showcasing the compound's complexity and potential for further functionalization (Ohnishi et al., 2000).

NMR Characterization and Structural Insights

High-resolution NMR spectroscopy has been utilized to characterize the structural nuances of various regioisomeric monophosphates of compounds similar to Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside. Such detailed characterization underscores the compound's structural complexity and the interactions of its functional groups (Rabuka & Hindsgaul, 2002).

Synthesis of Saponins and Antitumor Activity

A notable application of derivatives of Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside is in the synthesis of saponins, which have shown promising antitumor activities. The synthesis of such compounds not only reflects the versatility of this sugar derivative in creating biologically active compounds but also its potential in medicinal chemistry (Myszka et al., 2003).

Future Directions

The future research directions for this compound could involve studying its potential uses, such as in medicine or biotechnology. Additionally, research could be done to optimize its synthesis process or to modify its structure to enhance its properties .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H51NO16/c1-3-4-5-6-7-8-9-40-27-24(22(38)19(35)15(11-31)42-27)45-28-25(23(39)20(36)16(12-32)43-28)44-26-17(29-13(2)33)21(37)18(34)14(10-30)41-26/h14-28,30-32,34-39H,3-12H2,1-2H3,(H,29,33)/t14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24-,25+,26+,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYBEBGCQUYASP-DSGSWEBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H51NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858218
Record name Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside

CAS RN

1268248-67-4
Record name Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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